1,1-Diethoxycyclohexane

描述

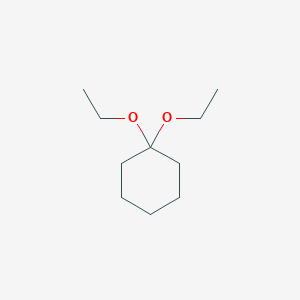

Structure

3D Structure

属性

IUPAC Name |

1,1-diethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUDABUKTZAZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061868 | |

| Record name | Cyclohexane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma | |

| Record name | Cyclohexanone diethyl ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Cyclohexanone diethyl ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.921 (20°) | |

| Record name | Cyclohexanone diethyl ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1670-47-9 | |

| Record name | 1,1-Diethoxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE DIETHYL KETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84QSY8U161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1-Diethoxycyclohexane chemical properties and structure

An In-depth Technical Guide to 1,1-Diethoxycyclohexane: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's physicochemical properties, structural information, synthesis methods, and chemical reactivity. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental methodologies and safety information are also included.

Chemical Structure and Identification

This compound, also known as cyclohexanone (B45756) diethyl ketal, is an organic compound classified as a diethyl acetal (B89532) of cyclohexanone.[1] Its structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom.[1]

Key Identifiers:

-

InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N[1]

-

Synonyms: Cyclohexanone diethyl ketal, Cyclohexanone diethyl acetal, Cyclohexane, 1,1-diethoxy-[2]

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid.[1][2] It possesses a fruity, liquor, rum, tobacco, and woody aroma.[2]

| Property | Value | Reference(s) |

| Molecular Weight | 172.26 g/mol | [1][2][3] |

| Density | 0.908 - 0.921 g/mL at 20-25°C | [2][4][5] |

| Boiling Point | 76-78 °C at 20 mmHg | [3][4][5] |

| Flash Point | 140 °F (60 °C) | [4][5] |

| Refractive Index | 1.432 - 1.442 at 20°C | [2][3] |

| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [1][2] |

| Vapor Pressure | 0.341 mmHg at 25°C | [4][5] |

| XLogP3-AA | 2.4 | [1][2] |

Chemical Reactivity and Stability

The chemical behavior of this compound is characteristic of ethers and acetals.[1]

-

Thermal Elimination: In the gas phase, it can undergo thermal elimination reactions to yield 1-ethoxycyclohexene (B74910) and ethanol.[1][5]

-

Hydrolysis: Under acidic conditions, it can be hydrolyzed to regenerate cyclohexanone and ethanol. This reversibility is key to its use as a protecting group.[1]

-

Protecting Group: The acetal functional group serves as a protecting group for the carbonyl group of cyclohexanone. This allows for chemical modifications at other sites of a molecule under neutral or basic conditions, with the carbonyl group being restored later through acid-catalyzed hydrolysis.[1]

Caption: Synthesis of this compound from cyclohexanone and ethanol.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of cyclohexanone with ethanol.[1][6]

Materials:

-

Cyclohexanone

-

Anhydrous ethanol

-

p-Toluenesulfonic acid monohydrate (or another acid catalyst)[6][7]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stir bar

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (e.g., 0.1 mol).[6]

-

Add a three-fold molar excess of anhydrous ethanol.[6]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%).[6]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is collected in the Dean-Stark trap.[6]

-

Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like TLC or GC.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.[6]

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), water, and then brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Purification: Filter off the drying agent and remove the excess ethanol and any extraction solvent using a rotary evaporator.[6]

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]

Caption: General experimental workflow for the synthesis and purification.

Safety and Handling

Hazard Identification:

-

GHS Classification: H412: Harmful to aquatic life with long-lasting effects.[2][8]

-

The substance is reported as not meeting GHS hazard criteria in a significant number of notifications.[2]

-

May be irritating to the eyes, respiratory system, and skin.[4]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[8]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]

References

- 1. Buy this compound | 1670-47-9 [smolecule.com]

- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chembk.com [chembk.com]

- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 1,1-Diethoxycyclohexane

This technical guide provides comprehensive information on 1,1-Diethoxycyclohexane, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety data.

Chemical Identity and Nomenclature

This compound is an organic compound classified as a diethyl acetal (B89532) of cyclohexanone (B45756).[1] It is also commonly known by its synonyms, cyclohexanone diethyl acetal or cyclohexanone diethyl ketal.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 1670-47-9[1][2][3][4] |

| Molecular Formula | C10H20O2[1][2][3] |

| Molecular Weight | 172.26 g/mol [1][2][3] |

| InChI Key | MWUDABUKTZAZCX-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCOC1(CCCCC1)OCC[1][2][3] |

| European Community (EC) Number | 216-798-0[2][3] |

| UNII | 84QSY8U161[1][3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, woody, and rum-like aroma.[1][2] It is practically insoluble in water but soluble in organic solvents like ethanol (B145695).[1][2]

| Property | Value | Reference |

| Appearance | Colourless to pale yellow clear liquid | [1][2] |

| Density | 0.908 - 0.921 g/mL at 20-25°C | [1][4] |

| Boiling Point | 76-78 °C at 20 mmHg | [4][5][6] |

| Flash Point | 60.2 °C (140 °F) | [3][4] |

| Refractive Index | n20/D 1.4360 | [3][4][5] |

| Vapor Pressure | 0.341 mmHg at 25°C | [3][4] |

| LogP | 2.71980 | [3] |

| Solubility | Insoluble in water; Soluble in ethanol | [1][2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the acid-catalyzed reaction of cyclohexanone with ethanol or a trialkyl orthoformate, such as triethyl orthoformate.[1][7][8]

Experimental Protocol: Synthesis from Cyclohexanone and Triethyl Orthoformate

This protocol is based on a documented synthesis procedure.[7]

Materials:

-

Cyclohexanone (4.45 g, 45.2 mmol)

-

Triethyl orthoformate (7.05 g, 47.5 mmol)

-

p-Toluenesulfonic acid monohydrate (0.04 g, catalyst)

-

Ethanol (4.15 g, 90 mmol)

-

Ethyl acetate (B1210297) (95 ml)

-

D-isoascorbic acid (4.0 g, 22.7 mmol)

-

Aluminum oxide (2 g)

-

Celite®

Procedure:

-

Combine cyclohexanone, triethyl orthoformate, p-toluenesulfonic acid, and ethanol in a 200-ml three-neck flask containing 95 ml of ethyl acetate.

-

Heat the mixture to 100°C.

-

After the formation of this compound, add D-isoascorbic acid to the flask.

-

Reflux the heterogeneous mixture for 5 hours until a clear solution is formed.

-

Add aluminum oxide and stir the resulting suspension for an additional hour at room temperature.

-

Filter the suspension over Celite®, and wash the filter cake three times with ethyl acetate.

-

Concentrate the filtrate by evaporation at 35°C under reduced pressure (30 mbars) to yield the product.

A reported yield for a similar synthesis involving cyclohexanone and ethanol is approximately 59%.[1]

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a crucial intermediate and building block in organic synthesis, which is fundamental to drug development.

-

Protecting Group: The diethyl acetal group is a common protecting group for the carbonyl functionality of ketones and aldehydes.[1] This allows for selective chemical modifications at other sites of a complex molecule, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The acetal can be readily removed (deprotected) under acidic conditions to restore the carbonyl group.[1]

-

Precursor to Cyclohexanone: Through acid-catalyzed hydrolysis, this compound can be converted back to cyclohexanone.[1] Cyclohexanone is a versatile precursor in the synthesis of numerous pharmaceuticals.[1]

-

Solvent Applications: Due to its relative inertness towards many functional groups and its low boiling point, it can be used as a solvent for specific extraction and recrystallization processes in a laboratory setting.[1]

-

Flavoring Agent: It is also recognized for its use as a flavoring agent in the food industry.[2][9]

Diagrams and Workflows

Diagram 1: Synthesis of this compound

This diagram illustrates the acid-catalyzed reaction between cyclohexanone and ethanol to form the diethyl acetal.

Caption: Synthesis of this compound from cyclohexanone.

Diagram 2: Role as a Protecting Group

This workflow demonstrates the utility of this compound in a multi-step synthesis, specifically its function as a protecting group for a carbonyl.

Caption: Workflow of carbonyl protection using acetal formation.

Safety and Handling

This compound is considered irritating to the eyes, respiratory system, and skin.[4] According to the Globally Harmonized System (GHS), it is also classified as harmful to aquatic life with long-lasting effects.[1][2]

Handling Precautions:

-

Handle in a well-ventilated area.[9]

-

Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9]

-

Avoid contact with skin and eyes.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[4]

-

In case of skin contact: Remove contaminated clothing and rinse skin with water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.

References

- 1. Buy this compound | 1670-47-9 [smolecule.com]

- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound , 98% , 1670-47-9 - CookeChem [cookechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. prepchem.com [prepchem.com]

- 8. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]

- 9. echemi.com [echemi.com]

Spectroscopic Profile of 1,1-Diethoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,1-diethoxycyclohexane (CAS No. 1670-47-9). While a definitive, publicly available dataset of its NMR, IR, and MS spectra is not readily accessible, this document outlines the anticipated spectral features based on the compound's structure and general principles of spectroscopic analysis for cyclic acetals. Detailed experimental protocols for acquiring this data are also provided, along with visualizations to aid in understanding the molecular structure and potential fragmentation pathways.

Chemical Structure and Properties

This compound is a cyclic ketal with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol .[1][2] It is formed from the reaction of cyclohexanone (B45756) with ethanol (B145695) in the presence of an acid catalyst. The structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom.

Physical Properties:

-

Appearance: Colorless liquid[2]

-

Boiling Point: 76-78 °C at 20 mmHg[1]

-

Density: Approximately 0.918 g/mL[1]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~1.4 - 1.7 | Multiplet | 10H | Cyclohexane ring protons |

| ~1.1 - 1.2 | Triplet | 6H | -O-CH₂-CH₃ |

Note: The chemical shifts are estimates. The actual spectrum may show more complex splitting patterns for the cyclohexane protons.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~95 - 105 | C (OCH₂CH₃)₂ |

| ~55 - 65 | -O -CH₂-CH₃ |

| ~30 - 40 | Cyclohexane C2/C6 |

| ~25 - 30 | Cyclohexane C4 |

| ~20 - 25 | Cyclohexane C3/C5 |

| ~15 - 20 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | C-H (alkane) stretching |

| 1150 - 1050 | Strong | C-O (acetal) stretching |

| 1470 - 1440 | Medium | C-H bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₂CH₃]⁺ |

| 99 | [M - OCH₂CH₃ - C₂H₄]⁺ |

| 73 | [CH(OCH₂CH₃)]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for a volatile liquid like this compound.

-

Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent the masses of the fragment ions.

Visualizations

The following diagrams illustrate the structure and a plausible fragmentation pathway for this compound.

Caption: Molecular structure of this compound.

Caption: A simplified fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxycyclohexane

This guide provides a comprehensive overview of the key physical properties of 1,1-Diethoxycyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and an understanding of the methodologies for its determination.

Core Physical Properties

This compound (CAS No. 1670-47-9) is a colorless to pale yellow liquid with a chemical formula of C₁₀H₂₀O₂.[1][2] It is classified as a diethyl acetal (B89532) of cyclohexanone (B45756) and is practically insoluble in water.[1][2]

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the reported values for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 76-78 °C | at 20 mmHg[3][4][5][6] |

| 206.4 °C | at 760 mmHg[7] | |

| Density | 0.908 g/mL | at 25 °C[3][5][6] |

| 0.91 g/cm³ | Not specified[7] | |

| 0.911-0.921 | at 20 °C[1][2] | |

| 0.918 g/mL | Not specified[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Common methods for its determination include distillation, the Thiele tube method, and the micro-reflux method.

1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid when a sufficient volume is available.[9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

As the vapor condenses and collects in the receiving flask, the temperature is monitored.

-

The constant temperature at which the liquid distills is recorded as the boiling point.[9]

-

2. Thiele Tube Method

This micro-method is advantageous when only a small amount of the sample is available.[10]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated.[10]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10][11]

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][11]

-

Determination of Density

Density is the mass of a substance per unit volume.[12] For a liquid, it is typically determined by measuring the mass of a known volume.

1. Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.[13]

-

Apparatus: A graduated cylinder or a pycnometer (for higher accuracy), and an electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[13]

-

A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[13]

-

The combined mass of the graduated cylinder and the liquid is measured.[13]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[14] To ensure accuracy, the measurements should be repeated and the average value taken.[13][14]

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. Buy this compound | 1670-47-9 [smolecule.com]

- 2. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]

- 6. This compound , 98% , 1670-47-9 - CookeChem [cookechem.com]

- 7. lookchem.com [lookchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

The Solubility Profile of 1,1-Diethoxycyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1,1-diethoxycyclohexane in various organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document provides a qualitative solubility profile based on established chemical principles, alongside detailed experimental protocols to enable researchers to determine precise solubility data.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule's structure, featuring a nonpolar cyclohexane (B81311) ring and two polar ethoxy groups, results in a predominantly nonpolar character with some capacity for polar interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [2] |

| Density | 0.91 g/cm³ | [1] |

| Boiling Point | 206.4 °C at 760 mmHg | [1] |

| Flash Point | 60.2 °C | [1] |

| LogP | 2.71980 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary basis for predicting the solubility of this compound. Its significant nonpolar character, owing to the cyclohexane and ethyl groups, suggests good solubility in nonpolar solvents. The presence of two ether oxygen atoms, which can act as hydrogen bond acceptors, allows for some degree of interaction with more polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar alkyl structure of this compound is very similar to these solvents, leading to strong van der Waals forces and favorable mixing. |

| Aromatic | Toluene, Benzene, Xylene | Miscible | The nonpolar nature of both the solute and the aromatic solvents facilitates dissolution through dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As an acetal, this compound shares the ether functional group with these solvents, indicating similar polarity and intermolecular interactions. |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with mixed polarity like this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the polar ether linkages in this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, the moderate polarity of esters allows for favorable interactions with the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the nonpolar portion of this compound may limit complete miscibility. It is known to be soluble in ethanol.[2][3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents is likely not fully compatible with the largely nonpolar character of this compound. |

| Water | Practically Insoluble | The large nonpolar hydrocarbon structure of this compound predominates, leading to very poor solubility in the highly polar, hydrogen-bonding environment of water.[2][3] |

Experimental Protocol for Solubility Determination

The following is a general method for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent using the isothermal shake-flask method followed by gas chromatography (GC) analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Internal standard (a non-reactive compound with a distinct GC retention time)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Autosampler vials

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Detailed Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen solvent of a known high concentration.

-

Prepare a stock solution of the internal standard in the same solvent.

-

From these stock solutions, prepare a series of calibration standards with varying known concentrations of this compound, each containing a constant concentration of the internal standard.

-

-

GC Method Development:

-

Develop a GC method that provides good separation and resolution of the solvent, internal standard, and this compound peaks.

-

Inject the calibration standards into the GC and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Sample Preparation and Equilibration:

-

In a series of sealed vials, add an excess amount of this compound to a precisely known volume or mass of the solvent. The presence of an undissolved phase of this compound is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot from the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent any undissolved droplets from being collected.

-

Accurately dilute the aliquot with the solvent containing the internal standard to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the chromatogram.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the experimental temperature.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Conclusion

References

An In-depth Technical Guide to the Acid-Catalyzed Formation of 1,1-Diethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1,1-diethoxycyclohexane, an acetal (B89532) derived from cyclohexanone (B45756) and ethanol (B145695). This reaction is a fundamental transformation in organic synthesis, primarily utilized for the protection of the carbonyl group. This document details the reaction mechanism, presents relevant quantitative data, outlines a detailed experimental protocol, and provides visual diagrams of the core processes.

Introduction

This compound, also known as cyclohexanone diethyl acetal, is an organic compound with the chemical formula C₁₀H₂₀O₂.[1] It is classified as a diethyl acetal of cyclohexanone.[1] The formation of acetals from ketones or aldehydes is a reversible reaction with alcohols, typically requiring an acid catalyst.[2] This reaction is a cornerstone of organic synthesis, mainly used to protect the carbonyl group from nucleophiles or basic conditions.[2][3] The acetal group is stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[3]

Reaction Mechanism

The acid-catalyzed formation of this compound from cyclohexanone and ethanol is a multi-step process involving nucleophilic addition to the carbonyl group.[4][5][6] The mechanism proceeds through a hemiacetal intermediate.[2][7][8] The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4][7]

-

First Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[2][7]

-

Deprotonation: A base, such as another ethanol molecule, removes a proton from the resulting oxonium ion to form a neutral hemiacetal intermediate.[2]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][7][8]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxonium ion.[7][8]

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[2][7]

-

Final Deprotonation: A base removes the final proton to yield the stable this compound and regenerate the acid catalyst.[2][7]

Because all steps in acetal formation are reversible, the reaction's equilibrium can be shifted.[7][8] To favor the formation of the acetal, water is typically removed from the reaction mixture as it forms.[2][8]

Quantitative Data

The synthesis of this compound can be achieved with moderate to high efficiency. The following tables summarize key quantitative data for the product and a typical reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][9][10] |

| Molecular Weight | 172.26 g/mol | [1][11] |

| Appearance | Colorless to pale yellow clear liquid | [1][11] |

| Density | 0.911-0.921 g/cm³ (at 20°C) | [1][11] |

| Refractive Index | 1.432-1.442 | [11] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][11] |

| CAS Number | 1670-47-9 | [1] |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value / Condition | Notes |

| Reactants | Cyclohexanone, Ethanol | Ethanol is typically used in excess.[2] |

| Catalyst | p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl | Catalytic amounts are sufficient.[2][7][12] |

| Solvent | Ethanol (reactant), Toluene (B28343) | Toluene can be used for azeotropic removal of water.[13] |

| Temperature | Reflux | Heating drives the reaction and aids in water removal.[3][13] |

| Reaction Time | 1-2 hours (GC monitored) | Varies based on scale and efficiency of water removal.[13] |

| Reported Yield | ~59% | Yield can be optimized by efficient water removal.[1] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.[3][13][14]

Materials:

-

Cyclohexanone (e.g., 0.1 mol, 9.81 g)

-

Anhydrous Ethanol (e.g., 0.3 mol, 13.82 g, 17.5 mL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (1-2 mol%, 0.19-0.38 g)

-

Toluene (optional, for azeotropic distillation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add cyclohexanone, a three-fold molar excess of anhydrous ethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.[3] If using toluene for azeotropic distillation, it can be added at this stage.[13]

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. The ethanol-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the ethanol returns to the flask.[3][13]

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.[3][13] Alternatively, analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used.[3]

-

Work-up:

-

Drying and Solvent Removal:

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion

The acid-catalyzed formation of this compound is a robust and well-understood reaction that serves as an excellent example of carbonyl protection chemistry. By understanding the underlying mechanism, researchers can effectively control the reaction conditions to achieve high yields. The use of techniques to remove water is critical for driving the equilibrium towards the acetal product. The detailed protocol provided herein offers a reliable method for the synthesis and purification of this valuable chemical intermediate for various applications in research and industry.

References

- 1. Buy this compound | 1670-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]

- 5. homework.study.com [homework.study.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 9. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]

- 10. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Genesis of a Ketal: A Technical Guide to the Discovery and Synthesis of Cyclohexanone Diethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) diethyl ketal, a valuable solvent and synthetic intermediate, represents a classic example of carbonyl protection chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis is a direct application of the well-established principles of acetal (B89532) and ketal formation, a cornerstone of organic chemistry. This guide provides an in-depth look at the synthesis of cyclohexanone diethyl ketal, including a detailed experimental protocol, quantitative data, and a visualization of the reaction pathway.

Introduction: The Concept of Carbonyl Protection

In multi-step organic synthesis, the reactivity of a carbonyl group can be both a blessing and a curse. To prevent unwanted side reactions, a "protecting group" is often employed to temporarily mask the carbonyl's reactivity. The formation of ketals from ketones and alcohols is a fundamental and widely used protection strategy. Cyclohexanone diethyl ketal is the product of protecting the carbonyl group of cyclohexanone with ethanol (B145695). This transformation is reversible, allowing for the deprotection of the ketal back to the ketone under specific conditions.

The First Synthesis: A Principle-Based Approach

The first synthesis of cyclohexanone diethyl ketal is not attributed to a single, groundbreaking discovery but rather evolved from the foundational work on acetal and ketal formation by chemists in the late 19th and early 20th centuries. The general principle involves the acid-catalyzed reaction of a ketone with two equivalents of an alcohol.[1][2]

The reaction proceeds in two main stages: the initial formation of a hemiacetal, followed by the conversion of the hemiacetal to the ketal with the elimination of water.[1][2] This acid-catalyzed process increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol.

Reaction Mechanism and Pathway

The synthesis of cyclohexanone diethyl ketal from cyclohexanone and ethanol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds through a hemiacetal intermediate.

Caption: Reaction pathway for the acid-catalyzed synthesis of cyclohexanone diethyl ketal.

Experimental Protocol: A Representative Synthesis

Materials:

-

Cyclohexanone

-

Triethyl orthoformate

-

Ethanol

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate (B1210297)

-

Aluminum oxide

-

Celite®

Equipment:

-

200-mL three-neck flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a 200-mL three-neck flask, add cyclohexanone (4.45 g, 45.2 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), ethanol (4.15 g, 90 mmol), p-toluenesulfonic acid monohydrate (0.04 g), and ethyl acetate (95 ml).[3]

-

Heat the heterogeneous mixture to 100°C and reflux for 5 hours, at which point a clear solution should form.[3]

-

Cool the reaction mixture to room temperature and add aluminum oxide (2 g).

-

Stir the suspension for an additional hour at room temperature.

-

Filter the mixture through Celite®, washing the filter cake three times with ethyl acetate.

-

Concentrate the filtrate by rotary evaporation at 35°C and 30 mbar.

-

Precipitate the product by adding 20 ml of hexane to the resulting viscous pulp.

-

Filter the solid product and dry to obtain cyclohexanone diethyl ketal. A yield of approximately 59% can be expected.[4]

Caption: A generalized workflow for the synthesis of cyclohexanone diethyl ketal.

Quantitative Data

The following table summarizes key quantitative data for cyclohexanone diethyl ketal.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [5] |

| Molecular Weight | 172.26 g/mol | [5] |

| Boiling Point | 76-78 °C at 20 mmHg | [5] |

| Density | 0.908 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4360 | [5] |

| Typical Yield | ~59% | [4] |

Applications in Research and Development

Cyclohexanone diethyl ketal serves as a versatile compound in various scientific and industrial applications:

-

Protecting Group: Its primary role in organic synthesis is to protect the cyclohexanone carbonyl from reacting with nucleophiles or under reducing conditions.

-

Solvent: Due to its stability and ether-like properties, it can be used as a solvent in certain reactions.[4]

-

Intermediate: It serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[4]

Conclusion

The synthesis of cyclohexanone diethyl ketal is a testament to the enduring utility of fundamental organic reactions. While its "discovery" was more of an application of existing principles than a singular event, its importance as a synthetic tool is undeniable. The straightforward, acid-catalyzed reaction of cyclohexanone and ethanol provides a reliable method for its preparation, enabling its use in a wide array of chemical research and development endeavors. The detailed protocol and data presented in this guide offer a comprehensive resource for scientists and professionals working in the field of organic synthesis.

References

Navigating the Thermal Degradation of 1,1-Diethoxycyclohexane: A Predictive Technical Guide

Disclaimer: This technical guide is a predictive analysis of the thermal decomposition of 1,1-diethoxycyclohexane. Due to a lack of specific experimental data in the current scientific literature for this compound, this document leverages established principles of organic chemistry and data from analogous structures, such as cyclohexane (B81311) and other cyclic acetals, to forecast its behavior under thermal stress. The proposed decomposition pathways, products, and quantitative data should be considered theoretical and await experimental validation.

Introduction

This compound is a cyclic ketal used in various chemical applications, including as a protecting group in organic synthesis and as a fragrance ingredient. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in formulations. This guide provides a comprehensive, albeit predictive, overview of the thermal decomposition of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Predicted Thermal Stability

Based on the thermal behavior of similar cyclic ketals and acetals, this compound is expected to be relatively stable at moderate temperatures. Significant decomposition is predicted to begin at temperatures exceeding 350-400°C in an inert atmosphere. The decomposition profile is likely to be complex, involving multiple competing reaction pathways.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the C-O bonds of the ketal functional group and the opening of the cyclohexane ring.

Pathway A: Ketal Decomposition

This pathway involves the initial cleavage of the carbon-oxygen bonds of the ketal. This can occur through a concerted mechanism or a stepwise radical mechanism. A plausible concerted pathway is a retro-ene type reaction, leading to the formation of 1-ethoxycyclohexene (B74910) and ethanol.

Pathway B: Cyclohexane Ring Opening

At higher temperatures, the cyclohexane ring is expected to undergo homolytic C-C bond fission. This would generate a diradical intermediate, which can then undergo a cascade of subsequent reactions, including isomerization and fragmentation into smaller, volatile molecules. This behavior is analogous to the well-studied pyrolysis of cyclohexane.

The following diagram illustrates the predicted primary decomposition pathways.

Caption: Predicted primary thermal decomposition pathways for this compound.

Predicted Decomposition Products

The thermal decomposition of this compound is expected to yield a mixture of products. The relative abundance of these products will be highly dependent on the specific pyrolysis conditions, such as temperature, pressure, and residence time. The table below summarizes the predicted primary and secondary decomposition products.

| Predicted Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Likely Pathway |

| 1-Ethoxycyclohexene | C₈H₁₄O | 126.20 | ~155-157 | A |

| Ethanol | C₂H₆O | 46.07 | 78.37 | A |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | A (Secondary) |

| Ethylene | C₂H₄ | 28.05 | -103.7 | B |

| Propene | C₃H₆ | 42.08 | -47.6 | B |

| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | B |

| Other small alkenes and alkanes | - | - | - | B |

Note: This table contains predicted data based on chemical principles and analogies to related compounds.

Proposed Experimental Protocol for Analysis

To experimentally validate the predicted thermal decomposition products and pathways, a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis is recommended. This technique is well-suited for identifying the thermal degradation products of non-volatile organic compounds.

Instrumentation

-

Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., 300-900°C).

-

Gas Chromatograph (GC): Equipped with a suitable capillary column for the separation of volatile and semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for the identification of the separated components.

Experimental Procedure

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired decomposition temperature. A series of experiments at different temperatures (e.g., in 100°C increments from 400°C to 800°C) should be performed to observe the temperature-dependent product distribution. The pyrolysis is carried out in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port and onto the analytical column. A temperature program for the GC oven is used to separate the individual components of the pyrolysate.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The resulting mass spectra are recorded and compared with spectral libraries (e.g., NIST) for compound identification.

-

Data Analysis: The relative peak areas in the chromatogram can be used to estimate the relative abundance of the different decomposition products at each pyrolysis temperature.

The following diagram outlines the proposed experimental workflow.

Caption: Proposed Py-GC-MS experimental workflow for this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available, this guide provides a scientifically grounded prediction of its behavior at elevated temperatures. The proposed decomposition pathways, involving both ketal cleavage and cyclohexane ring opening, offer a framework for understanding its potential degradation products. The outlined Py-GC-MS experimental protocol provides a clear methodology for the future experimental validation of these predictions. For professionals working with this compound, it is recommended to conduct appropriate thermal analysis to confirm its stability under their specific process conditions.

An In-Depth Technical Guide to the Chemical Stability and Storage of 1,1-Diethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1,1-Diethoxycyclohexane (CAS No. 1670-47-9). The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during product development.

Chemical Properties and Structure

This compound, also known as cyclohexanone (B45756) diethyl acetal (B89532), is a colorless liquid with the chemical formula C₁₀H₂₀O₂.[1] It is characterized by a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom. This acetal structure dictates its reactivity and stability profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild | [1] |

| Boiling Point | 76-78 °C at 20 mmHg | [3] |

| Density | 0.908 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4360 | [3] |

| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [2] |

Chemical Stability

The primary factor governing the stability of this compound is its susceptibility to hydrolysis under acidic conditions. Like other acetals, it is relatively stable in neutral to basic environments.[4][5]

Hydrolytic Stability

Under acidic conditions, this compound undergoes hydrolysis to yield cyclohexanone and ethanol.[1][4] This reaction is reversible, but in the presence of excess water, the equilibrium shifts towards the formation of the ketone and alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution, with stability decreasing significantly as the pH drops.[5]

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Thermal Stability

This compound can undergo thermal elimination reactions in the gas phase, which may produce byproducts such as ethanol and ethylene.[1] While specific studies on the thermal decomposition kinetics of this compound were not found, research on the structurally similar 1,1-di(tert-butylperoxy)cyclohexane indicates that thermal instability can lead to decomposition, a process that can be studied using techniques like differential scanning calorimetry (DSC).[6]

Oxidative and Photochemical Stability

Information regarding the specific oxidative and photochemical stability of this compound is limited. However, ethers and acetals are generally considered to be relatively stable functional groups.[7]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the purity and stability of this compound.

Storage Conditions

Based on safety data sheets and supplier recommendations, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Reference |

| Temperature | 2-8°C (Refrigerated) | [3][7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) is good practice to minimize potential oxidation and moisture contact. | General good practice |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |

Handling Precautions

When handling this compound, the following precautions should be taken:

-

Ventilation: Handle in a well-ventilated place.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[7][8]

-

Ignition Sources: Keep away from sources of ignition as it is a combustible liquid. Use non-sparking tools.[8]

-

Contact: Avoid contact with skin and eyes.[8]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, the following experimental protocols, adapted from general methods for acetal stability, can be employed.

Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

-

This compound

-

Buffer solution of desired pH (e.g., pH 4, 5, 6)

-

Internal standard (e.g., a stable hydrocarbon like dodecane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Gas chromatograph with a flame ionization detector (GC-FID) or GC-MS

-

Thermostatted reaction vessel

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound in a suitable solvent if necessary.

-

In the thermostatted reaction vessel, add a known volume of the buffer solution.

-

Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 37°C, 50°C).

-

-

Reaction Initiation:

-

Initiate the reaction by adding a known amount of the this compound stock solution to the buffer with vigorous stirring.

-

Start a timer immediately.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by adding the aliquot to a vial containing a known amount of internal standard and an excess of quenching solution (e.g., saturated NaHCO₃).

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Analyze the organic extract by GC-FID or GC-MS to determine the concentration of remaining this compound and the formation of cyclohexanone.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.

-

Diagram 2: Experimental Workflow for Hydrolysis Kinetics Study

Caption: Workflow for determining the hydrolysis kinetics of this compound.

Analytical Methods for Purity and Degradation Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the purity of this compound and quantifying its degradation products.

Table 3: Exemplary GC-MS Conditions for this compound Analysis

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injection Volume | 1 µL (split mode) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 35-350 amu |

Note: These are starting conditions and may require optimization.

Synthesis and Potential Impurities

This compound is typically synthesized via the acid-catalyzed reaction of cyclohexanone with ethanol.[1] Potential impurities arising from the synthesis or degradation include residual starting materials (cyclohexanone, ethanol), the hemiacetal intermediate, and byproducts of side reactions.

Diagram 3: Synthesis of this compound

Caption: Synthesis of this compound from cyclohexanone and ethanol.

Conclusion

The chemical stability of this compound is primarily dictated by its susceptibility to acid-catalyzed hydrolysis. To ensure its integrity, it should be stored under refrigerated, dry, and inert conditions, away from acids and strong oxidizing agents. The provided experimental frameworks can be adapted to perform in-house stability studies to establish appropriate re-test dates and to monitor the purity of the compound in various formulations and experimental setups. For critical applications, it is recommended to verify the purity of this compound periodically using appropriate analytical techniques such as GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. osti.gov [osti.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,1-Diethoxycyclohexane as a Protecting Group for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic protection and deprotection of functional groups is paramount. The carbonyl group of a ketone, being susceptible to nucleophilic attack, often requires temporary masking to allow for selective transformations elsewhere in the molecule. 1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl ketal, serves as a valuable reagent for this purpose, offering a stable diethyl ketal protecting group for ketones.

This document provides detailed application notes and protocols for the use of this compound as a protecting group for ketones. It covers the principles of transketalization, experimental procedures for protection and deprotection, and the underlying reaction mechanisms.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 1670-47-9 |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 76-78 °C at 20 mmHg[1] |

| Density | 0.918 g/mL[1] |

| Refractive Index | 1.4360[1] |

Principle of Protection: Transketalization

This compound protects ketones through a process called transketalization. This is an equilibrium reaction where the diethyl ketal of cyclohexanone is transferred to another ketone in the presence of an acid catalyst. The reaction is driven to completion by removing the by-product, cyclohexanone, which is typically more volatile than the starting ketone.

Experimental Protocols

Protocol 1: Protection of a Ketone via Transketalization

This protocol describes a general procedure for the protection of a ketone using this compound.

Materials:

-

Ketone substrate

-

This compound (1.5 - 2.0 equivalents)

-

Anhydrous p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 eq.)

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Dean-Stark apparatus or molecular sieves (4Å)

-

Anhydrous sodium bicarbonate or triethylamine (B128534)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the ketone substrate and anhydrous toluene.

-

Add this compound to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the removal of the toluene-cyclohexanone azeotrope in the Dean-Stark trap. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (typically when the starting material is no longer observed by TLC/GC), cool the mixture to room temperature.

-

Quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Quantitative Data for Ketone Protection

Protocol 2: Deprotection of Diethyl Ketals

This protocol outlines a general procedure for the acidic hydrolysis of the diethyl ketal to regenerate the ketone.

Materials:

-

Ketal-protected substrate

-

Acetone (B3395972)/Water or THF/Water mixture (e.g., 4:1 v/v)

-

Acid catalyst (e.g., dilute HCl, acetic acid, or pyridinium (B92312) p-toluenesulfonate (PPTS))

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the ketal-protected substrate in a mixture of acetone and water (or THF and water).

-

Add a catalytic amount of the chosen acid catalyst.

-

Stir the mixture at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or GC.

-

Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected ketone.

-

If necessary, purify the product by column chromatography or recrystallization.

Deprotection Conditions and Yields

A variety of reagents can be employed for the deprotection of ketals, with the choice depending on the sensitivity of other functional groups in the molecule.

| Reagent | Conditions | Typical Yields | Notes |

| Dilute HCl / H₂O | Acetone or THF, room temp. | Generally high | Standard and cost-effective method. |

| Acetic Acid / H₂O | THF, room temp. to 50°C | Good to high | Milder than strong mineral acids. |

| PPTS | Acetone/H₂O, room temp. to 50°C | Good to high | Mild catalyst, suitable for acid-sensitive substrates. |

| Iodine | Acetone, room temp. | High | Neutral conditions, fast reaction times.[3] |

| Er(OTf)₃ | Wet nitromethane, room temp. | High | Gentle Lewis acid catalyst.[4] |

Note: Yields are general and will vary depending on the specific substrate and reaction conditions.

Reaction Mechanisms and Workflows

Ketal Protection Mechanism

The acid-catalyzed protection of a ketone with this compound proceeds via a transketalization mechanism.

Caption: Acid-catalyzed transketalization for ketone protection.

Deprotection Mechanism

The deprotection of the diethyl ketal is the reverse of the protection mechanism, initiated by protonation of one of the ether oxygens.

Caption: Acid-catalyzed hydrolysis for ketone deprotection.

Experimental Workflow

The general workflow for employing this compound as a protecting group in a multi-step synthesis is outlined below.

Caption: General workflow for ketone protection and deprotection.

Applications in Synthesis

While specific examples detailing the use of this compound in complex drug synthesis are not widespread in readily available literature, the principle of using diethyl ketals as protecting groups is a well-established strategy. This approach is particularly useful when a ketone needs to be preserved in the presence of strong nucleophiles or bases, such as Grignard reagents or organolithium compounds, which would otherwise react with the carbonyl group.

Conclusion

This compound is a practical and effective reagent for the protection of ketones as diethyl ketals. The protection is achieved through an acid-catalyzed transketalization, and the robust nature of the resulting ketal allows for a wide range of subsequent chemical transformations. The deprotection is typically straightforward, employing mild acidic conditions to regenerate the ketone. These characteristics make this compound a valuable tool in the synthetic chemist's arsenal (B13267) for the strategic execution of complex molecular syntheses in research and drug development.

References

Application Note: Protocol for the Acid-Catalyzed Protection of Cyclohexanone with Ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the protection of the carbonyl group of cyclohexanone (B45756) as a diethyl ketal using ethanol (B145695) in the presence of an acid catalyst. This procedure is a common strategy in multi-step organic synthesis to prevent the ketone from undergoing undesired reactions under neutral or basic conditions.

Introduction